molecular formula C14H10N4O3S3 B4997071 N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide

N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide

Cat. No.: B4997071
M. Wt: 378.5 g/mol
InChI Key: USLRETHTOKJNSE-UHFFFAOYSA-N
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Description

N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrimidine-thiazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide stands out due to its unique bicyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S3/c1-18-8-7-15-14(17-13(19)9-3-2-5-22-9)16-11(8)12-10(4-6-23-12)24(18,20)21/h2-7H,1H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLRETHTOKJNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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